molecular formula C13H9F2NO B1421524 2-(2,6-Difluorobenzoyl)-6-methylpyridine CAS No. 1187170-58-6

2-(2,6-Difluorobenzoyl)-6-methylpyridine

Cat. No. B1421524
M. Wt: 233.21 g/mol
InChI Key: WAJMTJBEXIZEET-UHFFFAOYSA-N
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Description

“2,6-Difluorobenzoyl chloride” is a compound that has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones and in the regioselective synthesis of 3,6-disubstituted-2-aminoimidazo .


Synthesis Analysis

There is a paper titled “NEW APPROACH TO THE SYNTHESIS PREPARATION OF N-(2,6-DIFLUOROBENZOYL)-N …” which might contain relevant information .


Molecular Structure Analysis

The molecular formula for “2,6-Difluorobenzoyl fluoride” is C7H3F3O .


Chemical Reactions Analysis

“2,6-Difluorobenzoyl chloride” has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones .


Physical And Chemical Properties Analysis

The properties of “2,6-Difluorobenzoyl fluoride” are as follows: Density is 1.4±0.1 g/cm3, boiling point is 173.8±30.0 °C at 760 mmHg, and the flash point is 62.9±18.7 °C .

Scientific Research Applications

Pharmacokinetics and Tissue Distribution

  • Anti-Fibrosis Drug Potential : A study investigated the pharmacokinetics and metabolism of IN-1130, a novel ALK5 inhibitor related to 2-(2,6-Difluorobenzoyl)-6-methylpyridine. It showed potential as an oral anti-fibrotic drug, demonstrating favorable pharmacokinetics and distribution into liver, kidneys, and lungs in various animal models (Kim et al., 2008).

Herbicidal Activity

  • Rice Herbicide Development : A derivative of 2-(2,6-Difluorobenzoyl)-6-methylpyridine demonstrated potent herbicidal activity and good rice selectivity under greenhouse and flooded paddy conditions. The study highlighted its effectiveness against annual weeds and its low toxicity to mammals and the environment (Hwang et al., 2005).

Anticonvulsant Activity

  • Evaluating Steric Effects on Anticonvulsant Properties : The study applied the Rule of Six to estimate steric effects on anticonvulsant activity, finding that highly hindered esters of 6-chloro-2-sulfamoylbenzoic acid, structurally related to 2-(2,6-Difluorobenzoyl)-6-methylpyridine, were more potent than less hindered compounds (Hamor & Farraj, 1965).

Anticancer Agents

  • Tumor and Plasma Pharmacokinetics : A study on benzonaphthyridine anti-cancer agents, structurally similar to 2-(2,6-Difluorobenzoyl)-6-methylpyridine, revealed a discrepancy between tumor and plasma pharmacokinetics. This research helps in understanding the relationship between drug lipophilicity and tumor tissue retention (Lukka et al., 2012).

Safety And Hazards

The safety data sheet for “2,6-Difluorobenzoyl isocyanate” suggests that it is harmful if swallowed, in contact with skin, and if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

(2,6-difluorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-4-2-7-11(16-8)13(17)12-9(14)5-3-6-10(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJMTJBEXIZEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225550
Record name (2,6-Difluorophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorobenzoyl)-6-methylpyridine

CAS RN

1187170-58-6
Record name (2,6-Difluorophenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Difluorophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601225550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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